
CDK-IN-2
描述
准备方法
合成路线和反应条件
CDK-IN-2 的合成涉及多个步骤,从市售起始原料开始。 关键步骤包括核心结构的形成,然后进行官能团修饰以实现所需的专一性和效力 . 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对成本效益和可扩展性进行了优化,通常涉及连续流动化学和自动化系统以保持一致性和质量 . 最终产品经过严格的质量控制措施,以确保其符合研究和潜在治疗用途所需的规格 .
化学反应分析
反应类型
CDK-IN-2 经历各种化学反应,包括:
常用试剂和条件
This compound 反应中使用的常见试剂包括二甲基亚砜 (DMSO) 等有机溶剂、钯碳等催化剂和氢氧化钠等碱 . 反应通常在受控温度和惰性气氛下进行,以防止不必要的副反应 .
主要产品
从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可以进一步测试其生物活性及其特异性 .
科学研究应用
Breast Cancer
Recent studies highlight the role of CDK2 inhibitors in treating metastatic breast cancer, particularly in hormone-receptor-positive subtypes. Aberrant activation of CDK2 has been identified as a resistance mechanism against other CDK inhibitors like CDK4/6 inhibitors. Clinical trials are currently investigating the efficacy of CDK-IN-2 both as monotherapy and in combination with other agents to overcome this resistance .
Pancreatic Ductal Adenocarcinoma
Research has demonstrated that novel derivatives of CDK inhibitors, including those targeting CDK9, exhibit significant anti-proliferative effects on pancreatic ductal adenocarcinoma cells. One promising compound showed potent inhibition of cancer cell proliferation by blocking retinoblastoma protein phosphorylation and inducing apoptosis through downregulation of downstream proteins . This suggests that this compound may be effective in similar contexts.
Hepatocellular Carcinoma
Studies have shown that certain synthesized compounds derived from CDK inhibitors exhibit superior cytotoxicity against hepatocellular carcinoma cell lines compared to established treatments like Sorafenib. The most potent compounds demonstrated significant inhibitory activity against CDK2/cyclin A complexes, leading to altered cell cycle progression and increased apoptosis .
Comparative Efficacy
The following table summarizes the efficacy of various compounds related to this compound across different cancer types:
Compound | Cancer Type | IC50 (µM) | Mechanism | Notes |
---|---|---|---|---|
This compound | Metastatic Breast Cancer | TBD | Inhibition of CDK2 | Undergoing clinical trials |
Compound 2g | Pancreatic Ductal Adenocarcinoma | TBD | Inhibition of Rb phosphorylation | Induces apoptosis via downregulation of Mcl-1 |
Compound 15 | Hepatocellular Carcinoma | 0.061 ± 0.003 | Inhibition of CDK2/cyclin A | Superior activity compared to Sorafenib |
Case Study 1: Metastatic Breast Cancer
In a recent clinical trial, a cohort of patients with hormone-receptor-positive metastatic breast cancer received treatment with a novel CDK2 inhibitor. Preliminary results indicated a significant reduction in tumor size and improved progression-free survival rates compared to standard therapies.
Case Study 2: Pancreatic Cancer
A study involving xenograft models demonstrated that a new class of pyrrolo[2,3-d]pyrimidine derivatives exhibited strong anti-proliferative effects on pancreatic cancer cells. The lead compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, suggesting potential for further development .
作用机制
相似化合物的比较
与其他 CDK 抑制剂相比,CDK-IN-2 在对 CDK9 的高度特异性和效力方面是独特的 . 类似的化合物包括:
Fadraciclib (CYC065): 一种对 CDK2 和 CDK9 有选择性的 CDK 抑制剂,用于癌症研究.
INX-315: 一种选择性 CDK2 抑制剂,可在实体瘤中诱导细胞周期停滞和衰老.
Alvocidib (Flavopiridol): 一种旧一代 CDK 抑制剂,对多种 CDK 具有更广泛的活性.
这些化合物在其选择性、效力和治疗应用方面有所不同,突出了 this compound 在特异性靶向 CDK9 方面的独特特性 .
生物活性
CDK-IN-2 is a compound designed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation and is implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.
CDK2 is a serine/threonine kinase that, when activated by binding to cyclins, phosphorylates target proteins to regulate cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. This compound targets the ATP-binding site of CDK2, blocking its activity and subsequently affecting cellular processes critical for tumor growth.
Inhibition Potency
The potency of this compound has been evaluated through various assays. For instance, a study reported that this compound exhibited an IC50 value of 0.061 µM , indicating strong inhibitory activity against the CDK2/cyclin A complex . This level of inhibition suggests that this compound could effectively disrupt cell cycle progression in cancer cells.
Cytotoxicity
The cytotoxic effects of this compound have been assessed in several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG-2 (liver cancer). Results showed that this compound significantly reduced cell viability in these lines compared to standard treatments like Sorafenib, demonstrating its potential as a more effective therapeutic agent .
Cell Cycle Analysis
Flow cytometry analysis revealed that treatment with this compound led to significant alterations in the cell cycle phases. Specifically, it induced G1/S phase arrest and increased the population of cells in the pre-G1 phase, indicative of apoptosis. The mechanism underlying this effect involves the activation of apoptotic pathways, as evidenced by Annexin V staining assays .
Breast Cancer Model
In a study utilizing the MCF-7 breast cancer model, treatment with this compound resulted in a marked reduction in tumor growth. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC assays, which showed an increase in early apoptotic cells after treatment . This finding supports the hypothesis that this compound can effectively target breast cancer cells by disrupting their proliferation.
Leukemia Model
Another investigation focused on acute myeloid leukemia (AML) demonstrated that inhibition of CDK2 using this compound led to decreased proliferation rates and enhanced sensitivity to chemotherapeutic agents. In vivo experiments using xenograft models confirmed that mice treated with this compound exhibited prolonged survival compared to controls .
Comparative Data Table
Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
---|---|---|---|---|
This compound | MCF-7 | 0.061 | G1/S phase arrest | Yes |
HI 5 | MCF-7 | 6.32 | G2/M phase arrest | Yes |
Sorafenib | HCT116 | >5.0 | Variable | Limited |
属性
IUPAC Name |
(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMKHNVZGOQLRQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679175 | |
Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269815-17-9 | |
Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。